molecular formula C14H21FN2O3S B3007414 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396714-69-4

1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No. B3007414
CAS RN: 1396714-69-4
M. Wt: 316.39
InChI Key: HKWHGKKQZZCWQH-UHFFFAOYSA-N
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Description

“1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure . For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (TYR) is a copper-containing enzyme involved in melanogenesis—the process of melanin production. FSP has been investigated as a competitive inhibitor of TYR from Agaricus bisporus (AbTYR). Notably, compound 26 (IC50 = 0.18 μM) containing the 4-fluorobenzylpiperazine moiety demonstrated 100-fold greater activity than the reference compound kojic acid (IC50 = 17.76 μM). Additionally, compound 26 exhibited antimelanogenic effects on B16F10 cells without cytotoxicity .

Antibacterial Screening

Although not a primary focus, FSP derivatives have been synthesized and evaluated for antibacterial activity. However, in vitro screening revealed their inactivity against bacterial strains .

Bacterial Infections

While not fully explored, TYRIs like FSP might have implications in bacterial infection treatments. Further research is needed to uncover their potential in this area.

properties

IUPAC Name

1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHGKKQZZCWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol

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